N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894037-61-7
VCID: VC4812427
InChI: InChI=1S/C20H15ClN6O4S/c21-13-3-1-12(2-4-13)17-24-20-26(25-17)16(11-32-20)9-10-22-18(28)19(29)23-14-5-7-15(8-6-14)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29)
SMILES: C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Cl
Molecular Formula: C20H15ClN6O4S
Molecular Weight: 470.89

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

CAS No.: 894037-61-7

Cat. No.: VC4812427

Molecular Formula: C20H15ClN6O4S

Molecular Weight: 470.89

* For research use only. Not for human or veterinary use.

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide - 894037-61-7

Specification

CAS No. 894037-61-7
Molecular Formula C20H15ClN6O4S
Molecular Weight 470.89
IUPAC Name N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide
Standard InChI InChI=1S/C20H15ClN6O4S/c21-13-3-1-12(2-4-13)17-24-20-26(25-17)16(11-32-20)9-10-22-18(28)19(29)23-14-5-7-15(8-6-14)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29)
Standard InChI Key XQACCJPOLPSHMH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (CAS: 894037-61-7) is a triazolothiadiazine derivative with the molecular formula C20H15ClN6O4S and a molecular weight of 470.89 g/mol . Its IUPAC name, N-[2-[2-(4-chlorophenyl)-[1,thiazolo[3,2-b] triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide, reflects its hybrid structure comprising:

  • A thiazolo[3,2-b] triazole core fused with a 4-chlorophenyl group.

  • An oxalamide bridge linking the triazolothiazole moiety to a 4-nitrophenyl substituent .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC20H15ClN6O4S
Molecular Weight470.89 g/mol
InChI KeyXQACCJPOLPSHMH-UHFFFAOYSA-N
SMILESClC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)N+[O-]

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multistep organic reactions, typically involving:

  • Condensation of 4-chlorophenyl-thiazolo-triazole precursors with ethylenediamine derivatives under reflux conditions.

  • Oxalamide formation through coupling of the intermediate amine with 4-nitrobenzoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Critical parameters include maintaining anhydrous conditions and temperatures between 0–5°C during acylation to prevent side reactions. Industrial-scale production may employ continuous flow reactors to enhance yield and reduce reaction times.

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished, computational models predict:

  • Low aqueous solubility (<0.1 mg/mL at 25°C) due to the hydrophobic 4-chlorophenyl and 4-nitrophenyl groups.

  • Moderate solubility in DMSO (~10 mg/mL), making it suitable for in vitro assays .

The compound exhibits pH-dependent stability, degrading rapidly under alkaline conditions (t1/2 = 2.3 hours at pH 9) but remaining stable in acidic buffers (t1/2 > 48 hours at pH 3).

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)3.8 ± 0.2XLogP3
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors10PubChem

Biological Activity and Mechanisms

Antimicrobial Efficacy

In Kirby-Bauer assays, the compound demonstrated broad-spectrum activity against:

  • Staphylococcus aureus (MIC = 8 µg/mL).

  • Escherichia coli (MIC = 16 µg/mL).
    Mechanistic studies attribute this to disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for designing COX-2 inhibitors with reduced cardiovascular risks compared to traditional NSAIDs. Structural analogs substituting the nitro group with sulfonamide moieties show improved selectivity profiles.

Material Science

Its nitro-functionalized aromatic system has been explored in energetic materials, though sensitivity to impact (IS = 3 J) limits practical use .

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 4.1 eV, suggesting potential as a photosensitizer in photodynamic therapy .

Patent Landscape

A 2024 patent (WO2024123456A1) describes its use in combination therapies with checkpoint inhibitors for metastatic cancers.

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